molecular formula C7H4F3NO2 B145663 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde CAS No. 129904-48-9

2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde

Cat. No. B145663
M. Wt: 191.11 g/mol
InChI Key: RFGNOPWHPRCTPY-UHFFFAOYSA-N
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Description

“2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde” is a pyridine derivative . It is a heterocyclic building block with potential applications in catalysis, drug design, molecular recognition, and natural product synthesis . Its molecular formula is C7H4F3NO2 .


Molecular Structure Analysis

The molecular structure of “2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde” consists of a pyridine ring with a hydroxy group at the 2-position and a trifluoromethyl group at the 5-position . The average mass of the molecule is 191.107 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde” include a molecular weight of 191.11 g/mol. It is a solid at room temperature . The boiling point is 290°C at 760 mmHg .

Scientific Research Applications

    Scientific Field: Photoredox Catalysis

    • Application Summary : 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde is used in photoredox catalysis, a process that involves the use of light to activate a redox reaction . This process is particularly useful in the field of synthetic chemistry .
    • Methods of Application : The photoredox catalysis is attributed to the excited state of photoredox catalysts generated by irradiation of visible light, which is able to serve not only as a 1e-oxidant but also as a 1e-reductant . Their redox potentials are dependent on the structure and a key factor of efficient production of organic radicals .
    • Results or Outcomes : The photoredox catalysis provides a new protocol for photocatalytic radical reactions . These photocatalytic reactions can be performed by irradiation of visible light with fluorescent light bulb, blue LED lamp or even natural sunlight as a light source .

    Scientific Field: Agrochemical and Pharmaceutical Industries

    • Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde, are used in the agrochemical and pharmaceutical industries .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests .

    Scientific Field: Drug Development

    • Application Summary : Trifluoromethyl group-containing compounds, which can be synthesized from 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde, have been found in many FDA-approved drugs .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : Over the past 20 years, 19 FDA-approved drugs have been developed that contain the trifluoromethyl group as one of the pharmacophores .

    Scientific Field: Organic Synthesis

    • Application Summary : 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, a compound similar to 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde, can be used in the preparation of various organic compounds .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The compounds synthesized from 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde have potential uses in various fields .

    Scientific Field: Pesticide Development

    • Application Summary : Trifluoromethylpyridine (TFMP) and its intermediates, which can be synthesized from 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde, are key structural ingredients for the development of many agrochemical compounds .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : TFMP derivatives are used in the production of several crop-protection products .

    Scientific Field: Photoredox Catalysis

    • Application Summary : Trifluoromethyl sulfonyl chloride (CF3SO2Cl), a compound that can be synthesized from 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde, has been used for direct C–H trifluoromethylation of enamides .
    • Methods of Application : This is achieved by photoredox catalysis .
    • Results or Outcomes : This reaction is intriguing from the aspect of functionalization of enamides .

Safety And Hazards

“2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Future Directions

While specific future directions for “2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde” are not mentioned in the available literature, it’s worth noting that trifluoromethylpyridines, a group of compounds to which this compound belongs, are key structural motifs in active agrochemical and pharmaceutical ingredients . Therefore, it is expected that many novel applications of trifluoromethylpyridines, including “2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde”, will be discovered in the future .

properties

IUPAC Name

2-oxo-5-(trifluoromethyl)-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-4(3-12)6(13)11-2-5/h1-3H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGNOPWHPRCTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600304
Record name 2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde

CAS RN

129904-48-9
Record name 2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OK Rasheed, B Sun - ChemistrySelect, 2018 - Wiley Online Library
The transition metal catalyzed direct site‐selective carbon –hydrogen functionalization is ubiquitous in organic synthesis and has reached an impressive level of sophistication and …

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